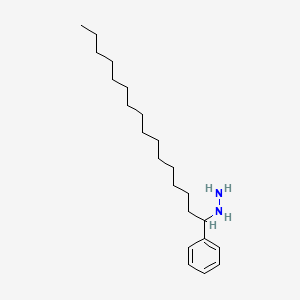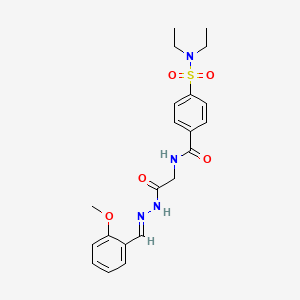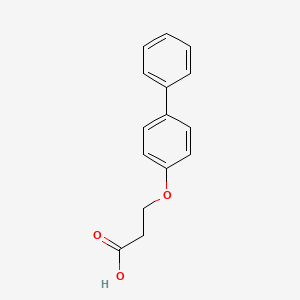
3-(4-Phenylphenoxy)propanoic acid
Übersicht
Beschreibung
3-(4-Phenylphenoxy)propanoic acid is a chemical compound with the CAS Number: 63472-21-9 . It has a molecular weight of 242.27 . The compound is stored at room temperature and is in solid form . Its IUPAC name is 3-([1,1’-biphenyl]-4-yloxy)propanoic acid .
Synthesis Analysis
The synthesis of 3-(4-Phenylphenoxy)propanoic acid involves several steps. One method involves the use of sodium hydroxide and water at 100℃ . Another method uses potassium tert-butyrate in tetrahydrofuran at 20℃ . Other methods involve the use of sulfuric acid , hydrogen chloride in water for 2 hours under reflux , and trifluoroacetic acid in dichloromethane at 0 - 20℃ .Molecular Structure Analysis
The linear formula of 3-(4-Phenylphenoxy)propanoic acid is C15H14O3 . The InChI code is 1S/C15H14O3/c16-15(17)10-11-18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) .Physical And Chemical Properties Analysis
3-(4-Phenylphenoxy)propanoic acid is a solid at room temperature . It has a molecular weight of 242.27 . The compound is sealed in dry storage at room temperature .Wissenschaftliche Forschungsanwendungen
Renewable Building Block for Materials Science
3-(4-Phenylphenoxy)propanoic acid, explored under different names and structures in the realm of green chemistry, serves as a renewable building block enhancing the reactivity of molecules towards benzoxazine ring formation. This sustainable alternative to phenol provides specific properties of benzoxazine to aliphatic –OH bearing molecules, indicating its potential in developing materials with suitable thermal and thermo-mechanical properties for diverse applications (Trejo-Machin et al., 2017).
Antioxidant and Anti-inflammatory Properties
The compound has been identified in the context of its antioxidant and anti-inflammatory properties. Structurally related phenolic compounds have shown modest inhibitory activities in macrophage cells, enriching the chemical information regarding their potential in anti-inflammatory effects (Ren et al., 2021).
Metabolomics and Health Implications
In metabolomics, phenolic metabolites, including structures resembling 3-(4-Phenylphenoxy)propanoic acid, have been quantified in human biological matrices, providing insights into co-metabolism between humans and the gastrointestinal microbiota. Such studies underscore the compound's relevance in understanding health conditions like schizophrenia and autism (Obrenovich et al., 2018).
Antioxidant Activity Relationship
The structure–activity relationship of similar phenolic acids has been explored for their antioxidant capacity, offering a basis for understanding how the compound might behave as an antioxidant. These studies help in delineating how the number of phenolic groups and the type of alkyl spacer influence the compound's antioxidant activity (Siquet et al., 2006).
Novel Applications in Biolabels and Chemoprevention
Additionally, 3-(4-Phenylphenoxy)propanoic acid derivatives have been investigated for novel applications, such as in the synthesis of highly fluorescent Schiff-base aluminium complexes for biolabels, demonstrating its utility in bioimaging and diagnostics (Briggs et al., 2002). Moreover, certain derivatives have been noted for promising cancer chemopreventive properties, indicating the compound's potential in developing novel chemopreventive drugs (Curini et al., 2006).
Safety and Hazards
The compound has several safety warnings associated with it. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Relevant Papers The relevant papers for 3-(4-Phenylphenoxy)propanoic acid include a study on the synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives and a study on 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite .
Eigenschaften
IUPAC Name |
3-(4-phenylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-11-18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVZXSPIOGTQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenylphenoxy)propanoic acid | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2713369.png)
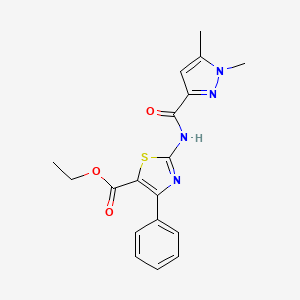
![2-(4-(2,8,10-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2713372.png)
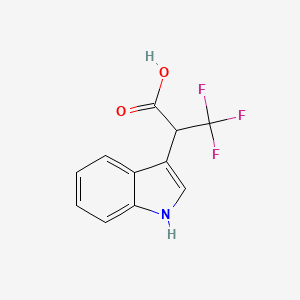
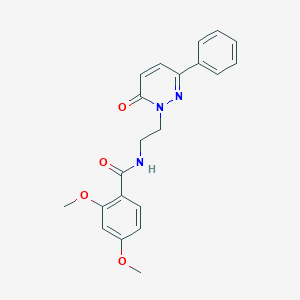

![2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile](/img/structure/B2713380.png)
![methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B2713381.png)
![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2713382.png)
![6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713384.png)
![2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B2713385.png)
